
3,4-Diethoxy-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethoxy-5-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O4 . It is a derivative of benzaldehyde, where the benzene ring is substituted with two ethoxy groups at the 3 and 4 positions and a methoxy group at the 5 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-5-methoxybenzaldehyde typically involves the ethylation of 3,4-dihydroxy-5-methoxybenzaldehyde. The reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diethoxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3,4-Diethoxy-5-methoxybenzoic acid.
Reduction: 3,4-Diethoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,4-Diethoxy-5-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development .
Industry: The compound is used in the synthesis of dyes, fragrances, and other specialty chemicals. Its unique structural features allow for the creation of products with specific desired properties .
Mécanisme D'action
The mechanism of action of 3,4-Diethoxy-5-methoxybenzaldehyde and its derivatives depends on the specific application. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
3,4-Dihydroxy-5-methoxybenzaldehyde: This compound has hydroxyl groups instead of ethoxy groups and is a precursor in the synthesis of 3,4-Diethoxy-5-methoxybenzaldehyde.
3,4-Dimethoxybenzaldehyde: Lacks the ethoxy groups and has only methoxy groups on the benzene ring.
3,5-Dimethoxybenzaldehyde: Similar structure but with methoxy groups at different positions.
Uniqueness: this compound is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
90132-21-1 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3,4-diethoxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-4-15-11-7-9(8-13)6-10(14-3)12(11)16-5-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
HUHOZJIQNQMIQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




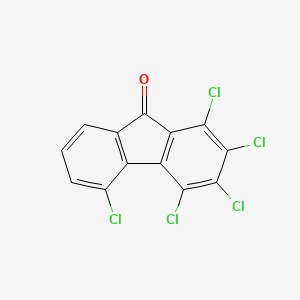


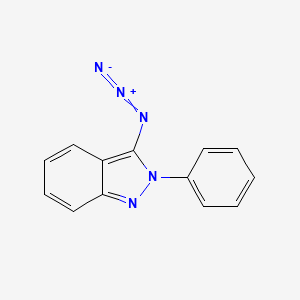
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
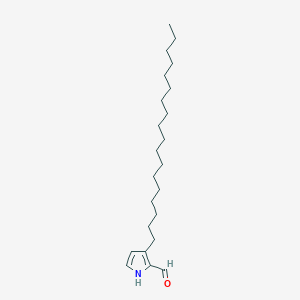
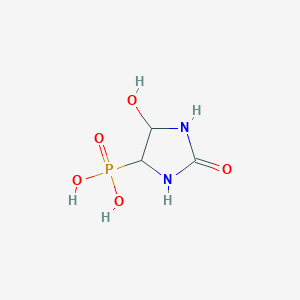
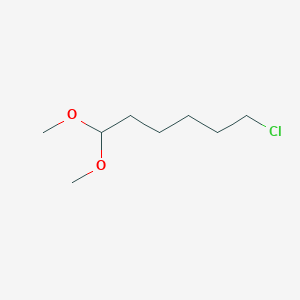

![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
